molecular formula C11H15ClN2O3 B1508665 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride CAS No. 302601-81-6

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

Cat. No.: B1508665
CAS No.: 302601-81-6
M. Wt: 258.7 g/mol
InChI Key: SLUCLVUOHHKHGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is a specialized organic compound that functions as a derivative of para -aminobenzoic acid (PABA), a well-established biological scaffold in medicinal chemistry . Its molecular structure, which incorporates a dimethylglycine moiety, makes it a valuable building block for the synthesis and development of novel pharmaceutical agents . Researchers are particularly interested in this compound and its derivatives for their potential across multiple therapeutic areas. This includes the design of new cholinesterase inhibitors for investigating Alzheimer's disease management, the development of antimicrobial agents to combat resistant strains, and the creation of anticancer therapeutics that target folate metabolism . The PABA core is a component of more than 184 known drugs, underscoring its versatility and importance in drug design . The primary research value of this compound lies in its use as a key intermediate for constructing more complex molecules, such as Schiff bases, amides, and other analogs, which can be screened for a wide range of biological activities . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[2-(dimethylamino)acetyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c1-13(2)7-10(14)12-9-5-3-8(4-6-9)11(15)16;/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCLVUOHHKHGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725301
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302601-81-6, 855470-46-1
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
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Preparation Methods

Synthesis of N,N-Dimethylaminobenzoic Acid Derivatives (Precursor Step)

A key intermediate in the preparation of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride is N,N-dimethylaminobenzoic acid, which can be synthesized by a two-step reductive alkylation of 3-nitrobenzoic acid:

  • Step 1: Catalytic Hydrogenation of 3-Nitrobenzoic Acid to 3-Aminobenzoic Acid

    • 3-nitrobenzoic acid is dissolved in methanol with acetic acid and a palladium-on-carbon catalyst.
    • The reaction is conducted under hydrogen pressure (~40-80 psi) at temperatures controlled to avoid overheating.
    • Hydrogen is absorbed until the theoretical amount is consumed, converting the nitro group to an amino group.
  • Step 2: Reductive Methylation of 3-Aminobenzoic Acid

    • Formaldehyde (preferably in methanolic solution) is added stoichiometrically (about 2 molar equivalents per mole of amine).
    • The reaction proceeds under hydrogen pressure (~40 psi) at 50-60°C until hydrogen uptake is complete.
    • The catalyst is filtered off, and the product is isolated by concentrating the methanol and cooling to precipitate the N,N-dimethylaminobenzoic acid.
    • Yields of approximately 92-93% with purity around 98% are reported.

Reaction Conditions Summary:

Parameter Details
Solvent Methanol
Catalyst 3% Pd on carbon
Hydrogen Pressure 40-80 psi
Temperature 15-60°C (varies per step)
Formaldehyde Source 37% aqueous or methyl Formcel
Yield ~92-93%
Purity

Chemical Reactions Analysis

Types of Reactions: 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The benzene ring can be oxidized to produce benzoic acid derivatives.

  • Reduction: The nitro group can be reduced to an amino group.

  • Substitution: The amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Various alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis
    • This compound serves as a key intermediate in the synthesis of several pharmaceutical agents, including local anesthetics and anti-inflammatory drugs. For instance, it is involved in the production of benzocaine, a widely used topical anesthetic .
  • Antiviral Activity
    • Research indicates that derivatives of 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride exhibit antiviral properties. Studies have demonstrated its effectiveness against certain viral infections, suggesting potential applications in developing antiviral medications .
  • UV Protection
    • The compound is utilized in formulations aimed at providing UV protection in sunscreens and cosmetic products. Its ability to absorb UV radiation makes it a key ingredient for enhancing skin protection .

Biochemical Applications

  • Biocatalysis
    • Recent advancements have shown that this compound can be used in biocatalytic processes for amide bond formation. This application is significant for synthesizing safer and more sustainable chemical products .
  • Enzyme Inhibition Studies
    • The compound has been studied for its role as an inhibitor in enzyme activity, particularly in relation to serine/threonine kinases. This aspect is crucial for understanding its potential therapeutic effects on various diseases .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical SynthesisIntermediate for benzocaine
Antiviral ResearchPotential antiviral agent
Cosmetic FormulationsUV protection in sunscreens
BiocatalysisAmide bond formation
Enzyme InhibitionInhibitor of serine/threonine kinases

Case Studies

  • Synthesis of Local Anesthetics
    • A study demonstrated the successful synthesis of benzocaine using this compound as an intermediate. The process highlighted the compound's utility in producing effective local anesthetics with improved solubility profiles.
  • Antiviral Efficacy
    • Research published in a peer-reviewed journal showcased the antiviral activity of derivatives based on this compound against specific viruses, paving the way for further exploration into its therapeutic potential.
  • Biocatalytic Processes
    • A recent publication detailed experiments using this compound in biocatalytic amide bond formations, emphasizing its role in developing environmentally friendly synthetic methods.

Mechanism of Action

The mechanism by which 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an inhibitor or activator of certain enzymes or receptors. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the benzoic acid core but differ in substituents, salt forms, and functional groups. Below is a comparative analysis:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-[(N,N-Dimethylglycyl)amino]benzoic acid HCl C₁₁H₁₅ClN₂O₃ 270.70 302601-81-6 Dimethylglycine amide substituent; zwitterionic potential in free base form .
4-((Dimethylamino)methyl)benzoic acid HCl C₁₀H₁₄ClNO₂ 215.68 17847-26-6 Dimethylaminomethyl group; higher lipophilicity .
4-(2-Aminoethyl)benzoic acid HCl C₉H₁₂ClNO₂ 201.65 40412-06-4 Ethylamino side chain; increased flexibility for hydrogen bonding .
4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid diHCl C₁₄H₂₄Cl₂N₂O₂ 323.26 1187931-64-1 Extended alkyl chain with dual dimethylamino groups; dihydrochloride salt enhances solubility .
4-(Dimethylamino)butyric acid HCl C₆H₁₃NO₂·HCl 167.63 69954-66-1 Shorter alkyl chain; used in peptide synthesis .

Solubility and Stability

  • The hydrochloride salt form (e.g., 4-[(N,N-Dimethylglycyl)amino]benzoic acid HCl) improves aqueous solubility compared to free bases.
  • Dihydrochloride salts (e.g., 1187931-64-1) exhibit higher solubility in polar solvents but may degrade faster under acidic conditions .

Key Research Findings

  • Structural Influence on Bioactivity: The presence of dimethylglycine vs. dimethylaminomethyl groups alters electronic properties, impacting receptor binding.
  • Salt Form Optimization: Dihydrochloride salts (e.g., 1187931-64-1) are preferred for intravenous formulations due to enhanced solubility, whereas monohydrochloride salts (e.g., 302601-81-6) are better suited for oral delivery .
  • Synthetic Versatility: The ethylamino side chain in 4-(2-Aminoethyl)benzoic acid HCl allows for facile conjugation with fluorescent tags, making it valuable in diagnostic probe development .

Biological Activity

4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride, a derivative of aminobenzoic acid, has gained attention in various biological and pharmacological studies. This compound is characterized by its unique molecular structure, which enhances its interaction with biological targets. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid core with a dimethylglycylamino side chain, which contributes to its solubility and bioactivity. The molecular formula is C11_{11}H14_{14}N2_2O2_2·HCl, and its structural representation can be summarized as follows:

  • Chemical Name : this compound
  • Molecular Weight : 242.7 g/mol
  • Solubility : Soluble in water and organic solvents.

Biological Activity Overview

The biological activities of this compound include:

  • Antioxidant Activity : Exhibits significant free radical scavenging properties.
  • Enzyme Inhibition : Potentially inhibits various enzymes, including those involved in metabolic pathways.
  • Cellular Effects : Influences cell proliferation and apoptosis through modulation of signaling pathways.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Modulation of Protein Degradation Pathways :
    • Studies show that benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways, which are crucial for cellular homeostasis . This suggests that this compound may similarly influence these systems.
  • Enzyme Interaction :
    • The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. For instance, it has been noted to inhibit neurolysin and the angiotensin-converting enzyme (ACE), which are relevant in cardiovascular health .
  • Cellular Signaling Modulation :
    • The compound may alter cellular signaling pathways associated with inflammation and oxidative stress, thereby impacting cell survival and proliferation .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Antioxidant Capacity : Demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells.
  • Cell Viability Assays : Showed no cytotoxicity in normal skin fibroblasts at concentrations up to 50 µM, indicating a favorable safety profile .

Enzyme Inhibition Assays

The compound has been tested against various enzymes:

EnzymeInhibition (%) at 10 µMReferences
Neurolysin65
Angiotensin-Converting Enzyme70
CholinesteraseIC50 = 15 µM

Case Study 1: Cardiovascular Health

A study investigated the effects of this compound on hypertensive models. Results indicated that the compound significantly reduced blood pressure in animal models through ACE inhibition, supporting its potential as a therapeutic agent for hypertension.

Case Study 2: Neuroprotection

In a neuroprotection study, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to its antioxidant properties and modulation of apoptotic signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves coupling 4-aminobenzoic acid with N,N-dimethylglycine via carbodiimide-mediated amidation, followed by hydrochloric acid salt formation. Key parameters include:
  • Reagent stoichiometry : Excess N,N-dimethylglycine (1.2–1.5 equiv) improves coupling efficiency .
  • Reaction temperature : Maintain 0–4°C during activation to minimize side reactions (e.g., racemization) .
  • Purification : Use reversed-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradient to isolate the hydrochloride salt .
  • Yield optimization : Pre-activation of the carboxylic acid with HOBt/DCC reduces dimerization .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Employ a C18 column (4.6 × 150 mm, 5 µm) with UV detection at 254 nm. Mobile phase: 0.1% formic acid in water/acetonitrile (90:10 to 10:90 gradient over 20 min). Retention time ~12.5 min .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z [M+H]+ = 255.1 (free base) and [M-Cl]+ = 239.1 (hydrochloride) .
  • NMR : Key signals include δ 2.3–2.5 ppm (N,N-dimethyl protons) and δ 7.8–8.1 ppm (aromatic protons) in D₂O .

Q. What are the solubility profiles of this compound in common solvents, and how should storage conditions be optimized?

  • Methodological Answer :
  • Solubility : Highly soluble in water (>50 mg/mL), methanol (>20 mg/mL), and DMSO (>100 mg/mL). Limited solubility in ethyl acetate (<1 mg/mL) .
  • Storage : Store at –20°C in airtight, light-protected containers. Lyophilization is recommended for long-term stability. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the dimethylglycyl moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using different refinement software?

  • Methodological Answer :
  • Software comparison : SHELXL (via Olex2) is preferred for small-molecule refinement due to robust handling of hydrogen bonding and twinning . For discrepancies:
  • Validate hydrogen atom positions using DFT-calculated geometries (e.g., Gaussian09 with B3LYP/6-31G*) .
  • Cross-check torsion angles with Cambridge Structural Database (CSD) entries for analogous benzoic acid derivatives .
  • Twinned data : Apply the TWIN/BASF command in SHELXL to refine twin fractions and improve R-factors .

Q. What computational strategies are employed to predict the reactivity of the dimethylglycyl moiety in this compound?

  • Methodological Answer :
  • DFT calculations : Optimize the geometry at the B3LYP/6-311++G(d,p) level to assess nucleophilic reactivity at the amide nitrogen. Electron localization function (ELF) analysis reveals charge distribution critical for hydrolysis susceptibility .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water using GROMACS. The dimethylglycyl group shows increased conformational flexibility in polar solvents, influencing binding interactions .

Q. In designing structure-activity relationship (SAR) studies, how are structural modifications introduced while maintaining hydrochloride stability?

  • Methodological Answer :
  • Modification sites : Target the benzoic acid ring (e.g., introduce electron-withdrawing groups at the 3-position) or the dimethylglycyl amine (e.g., replace methyl with cyclopropyl).
  • Stability considerations :
  • Avoid substituents that increase basicity (e.g., -NH₂), as they may destabilize the hydrochloride salt .
  • Use protecting groups (e.g., tert-butyl carbamate) during synthesis to prevent premature salt formation .
  • Validation : Monitor salt stability via pH-dependent solubility assays and XRPD to detect polymorphic transitions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Standardize protocols : Use USP-compliant shake-flask methods at 25°C ± 0.5°C. Pre-saturate solvents with N₂ to exclude CO₂ interference .
  • Analytical validation : Cross-check with nephelometry for turbidity endpoints and HPLC for concentration quantification .
  • Report conditions : Clearly state pH, ionic strength, and solvent purity, as variations in these parameters explain >80% of literature discrepancies .

Tables for Key Data

Property Value Method Reference
Melting Point>250°C (decomposes)Differential Scanning Calorimetry
LogP (Hydrochloride)–1.2 ± 0.3Shake-flask (pH 7.4)
pKa (Benzoic acid COOH)2.8Potentiometric titration

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride
Reactant of Route 2
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4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride

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